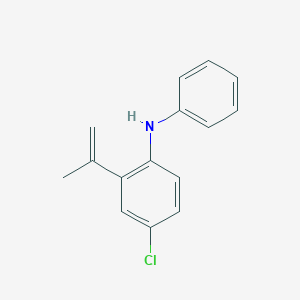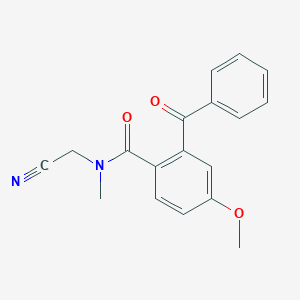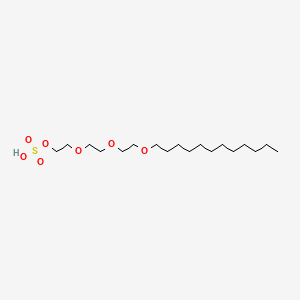
Triethylene glycol lauryl ether sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylene glycol lauryl ether sulfate is a surfactant commonly used in various industrial and consumer products. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid, or between two liquids. This particular surfactant is known for its excellent foaming and emulsifying properties, making it a popular ingredient in detergents, shampoos, and other personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylene glycol lauryl ether sulfate is typically synthesized through the reaction of lauryl alcohol with ethylene oxide to form triethylene glycol lauryl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first ethoxylated in the presence of a catalyst. The resulting triethylene glycol lauryl ether is then sulfated and neutralized to form the sulfate ester. This process is optimized for high yield and purity, ensuring the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol lauryl ether sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Triethylene glycol lauryl ether sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a penetration enhancer in transdermal drug formulations.
Industry: Widely used in the formulation of cleaning agents, personal care products, and emulsifiers in various industrial processes
Mechanism of Action
The primary mechanism of action of triethylene glycol lauryl ether sulfate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles in aqueous solutions. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is particularly useful in biological applications where cell lysis is required .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar properties but can be more irritating to the skin.
Sodium laureth sulfate: Similar in structure but contains ethoxylated units, making it less irritating and more soluble in water.
Polyethylene glycol ethers: These compounds have varying chain lengths and are used in similar applications but differ in their hydrophilic-lipophilic balance
Uniqueness
Triethylene glycol lauryl ether sulfate stands out due to its balanced hydrophilic-lipophilic properties, making it highly effective in both aqueous and oily environments. Its relatively mild nature compared to other surfactants makes it suitable for use in personal care products where skin irritation is a concern .
Properties
CAS No. |
14960-11-3 |
|---|---|
Molecular Formula |
C18H38O7S |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O7S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H,19,20,21) |
InChI Key |
SBSKZXOUCHIBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
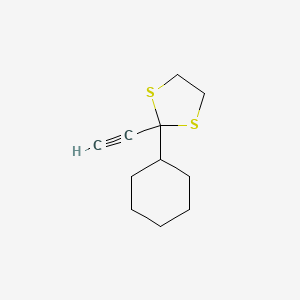
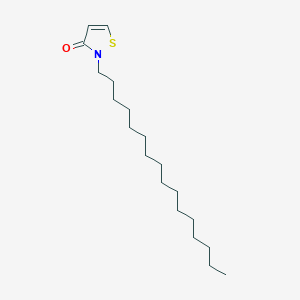
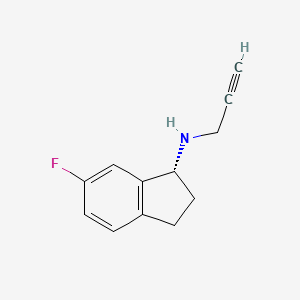
![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

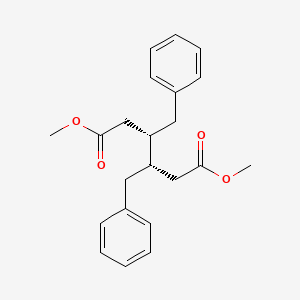
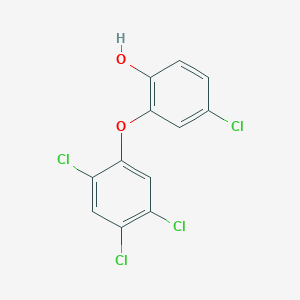
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
